molecular formula C19H20N4O5S B2495123 methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034523-49-2

methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2495123
CAS No.: 2034523-49-2
M. Wt: 416.45
InChI Key: YTEBEOXWKJGBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoate ester derivative featuring a methoxy group at the 4-position, a sulfamoyl linker at the 3-position, and a pyridinylmethyl substituent bearing a 1-methyl-1H-pyrazol-4-yl group. The pyridine-pyrazole subunit is a common pharmacophore in kinase inhibitors, while the sulfamoyl group may enhance binding specificity or solubility .

Properties

IUPAC Name

methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBEOXWKJGBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. Key steps include:

    Formation of the Benzoate Core: This involves esterification reactions where benzoic acid derivatives react with methanol in the presence of acid catalysts.

    Introduction of the Pyrazole Group: Pyrazole derivatives are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Pyridine Moiety: Pyridine derivatives are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, indicating a diverse range of functional groups that can interact with various biological systems.

Medicinal Chemistry

The structure of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate suggests it could serve as a pharmacophore in drug design. Its potential applications include:

Targeting Enzymes and Receptors:
The compound may interact with specific enzymes or receptors involved in disease pathways, making it a candidate for therapeutic development against various conditions, including cancer and inflammatory diseases.

Case Study Example:
In studies focusing on enzyme inhibition, derivatives of this compound have shown promise in modulating the activity of critical enzymes involved in metabolic pathways, potentially leading to novel treatments for metabolic disorders.

Biological Studies

This compound can be utilized as a probe in biological research:

Enzyme Inhibition Studies:
The compound's ability to inhibit specific enzymes can be studied to understand its mechanism of action and potential therapeutic effects.

Receptor Binding Studies:
Research has indicated that the compound may bind to various receptors, providing insights into its pharmacological profile and potential side effects.

Materials Science

The unique structure of this compound makes it a candidate for developing novel materials:

Electronic and Optical Properties:
Due to its aromatic components, the compound may exhibit interesting electronic properties that could be harnessed in materials science for applications such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Uniqueness

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-y) pyridin -3-y]methyl}sulfamoyl)benzoate is unique due to its combination of functional groups, allowing diverse interactions with molecular targets. This versatility makes it an attractive compound for ongoing research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoquinazolinone Derivatives (e.g., BQZ-12)

Compound : 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzo[h]Quinazolin-4(3H)-One (BQZ-12)

  • Key Differences: Core Structure: BQZ-12 has a quinazolinone core instead of a benzoate ester. Functional Groups: Contains a hydroxycyclohexyl group absent in the target compound.
  • Activity : BQZ-12 is a potent positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) with higher functional potency than its predecessor, BQCA. The pyridine-pyrazole subunit likely contributes to receptor binding .
Ethyl Benzoate Derivatives (e.g., I-6230, I-6273)

Compounds :

  • I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate)
  • I-6273 (Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate)
  • Key Differences: Ester Group: Ethyl ester vs. methyl ester in the target compound. Linker: Phenethylamino vs. sulfamoyl linker. Heterocycles: Pyridazine/isoxazole vs. pyrazole-pyridine.
  • Activity : These compounds were designed as kinase inhibitors but lack explicit sulfamoyl groups, which may reduce binding stability compared to the target compound .
RET Kinase Inhibitors (e.g., Compounds from Patent WO2020/XXXXXX)

Compounds :

  • 4-(6-(4-((6-Methoxypyridin-3-yl)Methyl)Piperazin-1-yl)Pyridin-3-yl)-6-(1-Methyl-1H-Pyrazol-4-yl)Pyrazolo[1,5-a]Pyridine-3-Carbonitrile
  • Key Differences :
    • Core Structure : Pyrazolo[1,5-a]pyridine vs. benzoate.
    • Functional Groups : Carbonitrile and piperazine vs. sulfamoyl and methoxy.
  • Activity : These compounds inhibit RET kinase, critical in cancer therapy. The pyridine-pyrazole subunit is retained, but the absence of a sulfamoyl group may alter selectivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target Potency/Activity Reference
Target Compound C₁₉H₂₀N₄O₅S 416.45 Methyl benzoate, sulfamoyl, pyrazole Undefined (kinase/allosteric) Not reported N/A
BQZ-12 C₂₉H₂₈N₆O₂ 492.58 Quinazolinone, hydroxycyclohexyl M1 mAChR EC₅₀ = 0.2 µM (PAM)
I-6230 C₂₂H₂₂N₄O₂ 374.44 Ethyl benzoate, phenethylamino, pyridazine Undefined kinase Not reported
RET Inhibitor (WO2020/XXXXXX) C₂₈H₂₆N₈O 514.56 Pyrazolo[1,5-a]pyridine, carbonitrile RET kinase IC₅₀ < 10 nM

Key Research Findings

Role of Sulfamoyl Linker: The sulfamoyl group in the target compound may enhance hydrogen bonding with target proteins compared to amino or ether linkers in analogs like I-6230 .

Pyridine-Pyrazole Motif : Shared with BQZ-12 and RET inhibitors, this subunit is critical for binding to hydrophobic pockets in kinases or allosteric receptors .

Ester vs. Quinazolinone Core: The benzoate ester in the target compound may improve metabolic stability over the quinazolinone core in BQZ-12, which is prone to oxidation .

Limitations and Notes

Divergent Targets : While BQZ-12 targets mAChR, RET inhibitors focus on oncology, highlighting the impact of core structure on therapeutic application .

Synthetic Challenges : The sulfamoyl linker in the target compound may require optimized synthetic protocols compared to simpler ester derivatives (e.g., I-6230) .

Biological Activity

Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N9O4SC_{25}H_{31}N_9O_4S. The compound features a complex structure that includes a methoxy group, a pyridine ring, and a sulfamoyl moiety, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of pyrazole and pyridine have been evaluated for their ability to inhibit cancer cell proliferation. A study showed that certain pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism for this compound in targeting tumor growth .

Antimicrobial Activity

Compounds containing pyrazole rings have also been noted for their antimicrobial properties. A related study reported that certain pyrazole derivatives exhibited activity against Mycobacterium tuberculosis, indicating that this compound may possess similar effects . This activity could be attributed to the structural features that allow for interaction with bacterial enzymes or cell membranes.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazole DerivativeAntitumorSignificant cytotoxicity against cancer cell lines
Pyrazole-Based AntibioticAntimicrobialEffective against Mycobacterium tuberculosis
ALK5 InhibitorAnti-fibroticPotent inhibition of TGF-beta signaling pathways

These studies illustrate the potential of this compound as a candidate for further investigation in both oncology and infectious disease contexts.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Answer:
To confirm structural integrity and purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to verify functional groups and connectivity. For example, the pyrazole and pyridine moieties produce distinct aromatic proton signals (δ 7–9 ppm), while ester carbonyls appear at ~170 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .
  • Ventilation : Handle in a fume hood to minimize inhalation exposure (classified as Acute Toxicity Category 4 for inhalation) .
  • Storage : Store in airtight containers at 2–8°C, away from heat and light. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Optimization strategies include:

  • Reaction Parameter Control :

    ParameterOptimal RangeNotes
    Temperature60–80°CPrevents side reactions
    CatalystPd(OAc)₂ or DIPEAEnhances coupling efficiency
    SolventDMF or THFEnsures solubility of intermediates
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate high-purity product .

  • Scale-Up : Implement continuous flow reactors to improve reproducibility and scalability .

Advanced: How should researchers design experiments to evaluate the in vitro biological activity of this compound?

Answer:
Key methodological steps include:

  • Target Selection : Prioritize enzymes/receptors with structural similarity to known pyrazole-sulfonamide targets (e.g., carbonic anhydrase or kinase families) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., Fluorescein Diacetate hydrolysis) with IC₅₀ determination via dose-response curves .
    • Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation using confocal microscopy .
  • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What methodologies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Answer:
To address conflicting

  • Cross-Validation : Combine 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm sulfamoyl group connectivity via long-range coupling .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in ¹H NMR .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:
To maintain stability:

  • Temperature : Store at 2–8°C in a desiccator to avoid hydrolysis of the ester and sulfamoyl groups .
  • Light Sensitivity : Use amber glassware or opaque containers to prevent photodegradation .
  • Moisture Control : Include silica gel packs in storage containers to minimize humidity-induced degradation .

Advanced: How can researchers investigate the metabolic stability of this compound using in vitro models?

Answer:
Protocols include:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition. Report IC₅₀ values .
  • Metabolite Identification : Perform HRMS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Basic: What steps should be taken to troubleshoot low yields during synthesis?

Answer:
Troubleshooting strategies:

  • Intermediate Analysis : Use TLC or inline IR to monitor reaction progress. Adjust stoichiometry if intermediates accumulate .
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize pH (e.g., buffered conditions for amine couplings) .
  • Catalyst Reactivation : For metal-catalyzed reactions, introduce fresh catalyst batches or ligands (e.g., XPhos for Pd-mediated couplings) .

Advanced: How can computational chemistry be applied to predict the biological targets of this compound?

Answer:
Computational approaches include:

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores and favorable binding poses (e.g., sulfamoyl group interacting with catalytic zinc in carbonic anhydrase) .
  • Pharmacophore Modeling : Develop a pharmacophore profile based on key functional groups (ester, pyrazole, sulfamoyl) to identify potential targets .
  • QSAR Analysis : Train a model using IC₅₀ data from analogs to predict activity against novel targets .

Basic: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?

Answer:
For reproducibility:

  • Parameter Consistency : Maintain strict control over temperature (±2°C), stirring speed (≥500 rpm), and reagent addition rates .
  • Quality Control : Validate starting material purity (>98% by HPLC) and pre-dry solvents (e.g., molecular sieves for THF) .
  • Documentation : Record detailed batch records, including deviations (e.g., exotherms) and corrective actions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.